Cas no 2680838-40-6 (6-(4-Aminophenyl)pyridine-2-carbaldehyde)

6-(4-Aminophenyl)pyridine-2-carbaldehyde is a versatile aromatic aldehyde compound featuring both an aminophenyl and a pyridine-carbaldehyde functional group. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and pharmaceutical scaffolds. The aldehyde group enables condensation reactions, while the aromatic amine offers opportunities for further derivatization, such as diazotization or amide formation. This compound is useful in medicinal chemistry for developing bioactive molecules due to its rigid, planar structure and potential for hydrogen bonding. High purity grades ensure consistent reactivity, making it suitable for research and industrial applications requiring precise molecular design.
6-(4-Aminophenyl)pyridine-2-carbaldehyde structure
2680838-40-6 structure
Product name:6-(4-Aminophenyl)pyridine-2-carbaldehyde
CAS No:2680838-40-6
MF:C12H10N2O
Molecular Weight:198.22060251236
CID:5650130
PubChem ID:165908934

6-(4-Aminophenyl)pyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-28272178
    • 6-(4-aminophenyl)pyridine-2-carbaldehyde
    • 2680838-40-6
    • 6-(4-Aminophenyl)pyridine-2-carbaldehyde
    • インチ: 1S/C12H10N2O/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H,13H2
    • InChIKey: CDKYUIXGVJLNDJ-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CC(C2C=CC(=CC=2)N)=N1

計算された属性

  • 精确分子量: 198.079312947g/mol
  • 同位素质量: 198.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų
  • XLogP3: 1.6

6-(4-Aminophenyl)pyridine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28272178-1.0g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28272178-0.05g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28272178-0.1g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28272178-5.0g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28272178-0.5g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28272178-0.25g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28272178-10g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6
10g
$2331.0 2023-09-09
Enamine
EN300-28272178-10.0g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28272178-2.5g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28272178-5g
6-(4-aminophenyl)pyridine-2-carbaldehyde
2680838-40-6
5g
$1572.0 2023-09-09

6-(4-Aminophenyl)pyridine-2-carbaldehyde 関連文献

6-(4-Aminophenyl)pyridine-2-carbaldehydeに関する追加情報

Introduction to 6-(4-Aminophenyl)pyridine-2-carbaldehyde (CAS No: 2680838-40-6)

6-(4-Aminophenyl)pyridine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 2680838-40-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a pyridine core substituted with an amino group at the 4-position and a formyl group at the 2-position, making it a versatile intermediate in the synthesis of biologically active molecules.

The structural motif of 6-(4-Aminophenyl)pyridine-2-carbaldehyde positions it as a valuable building block for the development of novel therapeutic agents. The presence of both an amino and a formyl group allows for diverse functionalization, enabling chemists to explore various chemical transformations that can lead to compounds with enhanced pharmacological properties. This compound has garnered attention due to its potential applications in drug discovery, particularly in the design of small-molecule inhibitors targeting specific biological pathways.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their ability to interact with biological targets in a highly specific manner. The pyridine scaffold is widely recognized for its role in medicinal chemistry, often serving as a key component in drugs that modulate enzyme activity, receptor binding, and other critical cellular processes. The aldehyde functionality in 6-(4-Aminophenyl)pyridine-2-carbaldehyde provides an additional layer of reactivity, facilitating further derivatization through condensation reactions, nucleophilic additions, and other synthetic protocols.

One of the most compelling aspects of this compound is its potential utility in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The 4-amino group on the phenyl ring and the aldehyde group on the pyridine ring offer multiple sites for interaction with target proteins, making 6-(4-Aminophenyl)pyridine-2-carbaldehyde a promising candidate for further exploration.

Recent studies have highlighted the importance of heterocyclic aldehydes in medicinal chemistry. These compounds often exhibit favorable pharmacokinetic properties and can be tailored to achieve high selectivity for biological targets. For instance, derivatives of 6-(4-Aminophenyl)pyridine-2-carbaldehyde have been investigated for their potential as inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and have been implicated in autoimmune diseases. The ability to fine-tune the structure of this compound allows researchers to optimize its binding affinity and selectivity.

The synthesis of 6-(4-Aminophenyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyridines and phenylamine derivatives, followed by functional group transformations such as oxidation or reduction. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

In addition to its applications in drug discovery, 6-(4-Aminophenyl)pyridine-2-carbaldehyde has shown promise as a tool compound for biochemical studies. Its well-defined structure and reactivity make it an excellent candidate for probing enzyme mechanisms and understanding molecular interactions at the atomic level. Researchers utilize this compound in enzyme assays, covalent labeling studies, and other biochemical experiments to gain insights into how small molecules interact with biological systems.

The growing body of literature on 6-(4-Aminophenyl)pyridine-2-carbaldehyde underscores its significance in modern pharmaceutical research. As new synthetic techniques and computational methods emerge, the possibilities for utilizing this compound continue to expand. Collaborative efforts between chemists, biologists, and pharmacologists are essential for fully realizing its potential as a therapeutic agent or research tool. The continued exploration of its derivatives will likely yield novel compounds with improved efficacy and reduced side effects.

The future directions for research involving 6-(4-Aminophenyl)pyridine-2-carbaldehyde include exploring its role in modulating other biological targets beyond kinases. For example, researchers are investigating its potential as an antagonist or agonist for neurotransmitter receptors, which could have implications for treating neurological disorders. Additionally, computational modeling techniques can be employed to predict how modifications to its structure might affect its biological activity, guiding the design of next-generation compounds.

In conclusion,6-(4-Aminophenyl)pyridine-2-carbaldehyde (CAS No: 2680838-40-6) represents a fascinating compound with broad applications in pharmaceutical chemistry and medicinal research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting kinases and other enzymes involved in disease pathways. As research progresses, this compound will continue to play a pivotal role in the development of new therapeutic agents and our understanding of molecular interactions at the cellular level.

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